

crocetin chemical structure and properties

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An In-depth Technical Guide to the Core Chemical Structure and Properties of Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin is a natural apocarotenoid dicarboxylic acid that forms the central core of crocins, the primary compounds responsible for the color of saffron (Crocus sativus L.) and also found in the fruits of Gardenia jasminoides.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key pharmacological activities of **crocetin**. It details the experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its significant antioxidant, anti-inflammatory, and anticancer effects. Quantitative data are presented in structured tables for clarity, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to support advanced research and drug development initiatives.

Chemical Structure and Identification

Crocetin (C₂₀H₂₄O₄) is a C20 diterpenoid characterized by a symmetrical polyene chain with seven conjugated double bonds, four methyl group substitutions, and a carboxylic acid group at each terminus.[4][5] This structure, particularly the conjugated system, is responsible for its color and significant biological activity. The trans-isomer is generally more stable than the cisform.[4][6]



Identifier	Value
IUPAC Name	(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15- Tetramethylhexadeca-2,4,6,8,10,12,14- heptaenedioic acid[2][7][8]
Other Names	8,8'-Diapocarotene-8,8'-dioic acid, trans- Crocetin[2]
CAS Number	27876-94-4[2]
Molecular Formula	C ₂₀ H ₂₄ O ₄ [4][5][7][8]
Molecular Weight	328.40 g/mol [4][9]

Physicochemical Properties

Crocetin's therapeutic application is significantly challenged by its physicochemical properties, most notably its poor aqueous solubility. It presents as brick-red crystals and is sensitive to light, heat, and pH.[4][10][11]

Table 2.1: General Physicochemical Data

Property	Value	Reference(s)
Appearance	Brick-red crystals/rhombs	[2][7][10]
Melting Point	285 °C	[1][2][7][10]
рКа	4.39	[2]
logP	4.312	[2]

Table 2.2: Solubility Data



Solvent	Temperature (°C)	Solubility	Reference(s)
Water	25	1.23 μg/mL	[11][12][13]
Phosphate Buffer (pH 6.8)	25	1.84 ± 0.11 mg/L	[11][12]
Pyridine	Not Specified	Soluble	[4][5][6]
Dimethyl Sulfoxide (DMSO)	Not Specified	Partially Soluble	[4][6][12]
Alkaline Aqueous Solutions (pH > 9.0)	Not Specified	Soluble	[11][12][14]

Table 2.3: Spectral Properties

Method	Solvent	Absorption Maxima (λmax)	Reference(s)
UV-Vis Spectroscopy	Pyridine	411, 436, 464 nm	
UV-Vis Spectroscopy	Borate Buffer (pH 8.5)	~402, 425, 452 nm	[14][15]

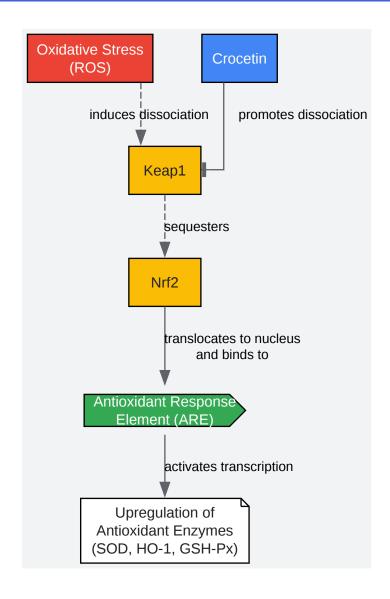
Pharmacological Properties and Signaling Pathways

Crocetin exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic effects are primarily attributed to its potent antioxidant, anti-inflammatory, and anticancer properties.[16]

Antioxidant Activity

Crocetin is a powerful antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense system.[5][16] It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px), while inhibiting lipid peroxidation.[5][17] A critical mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of numerous antioxidant genes.[18]





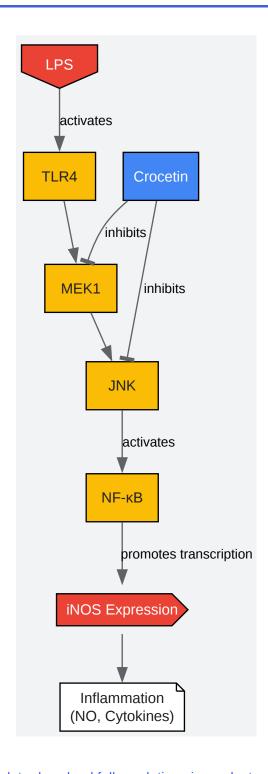
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Caption: Crocetin's antioxidant mechanism via activation of the Nrf2/HO-1 pathway.

Anti-inflammatory Activity

Crocetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] It downregulates nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-1β, primarily through the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][18][19] This is achieved by modulating key inflammatory signaling cascades, including the inhibition of the NF-κB pathway. [18]





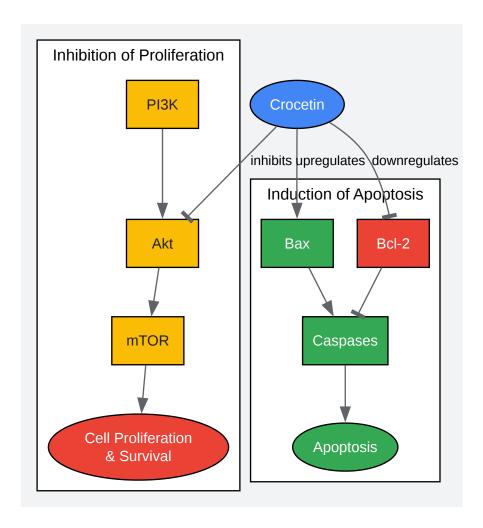
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Caption: **Crocetin** inhibits inflammation by targeting the MEK1/JNK/NF-κB/iNOS pathway.

Anticancer Activity



Crocetin has demonstrated potent antitumor activity across various cancer models. Its mechanisms are multifactorial and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of proliferation and angiogenesis.[4][5] **Crocetin** can increase the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), inhibit the synthesis of DNA and RNA in cancer cells, and interfere with growth factor signaling pathways like PI3K/Akt. [4][5][20]



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Caption: Crocetin's anticancer effects via PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of **crocetin**. The following sections detail common protocols for its extraction, solubility determination, and bioactivity assessment.

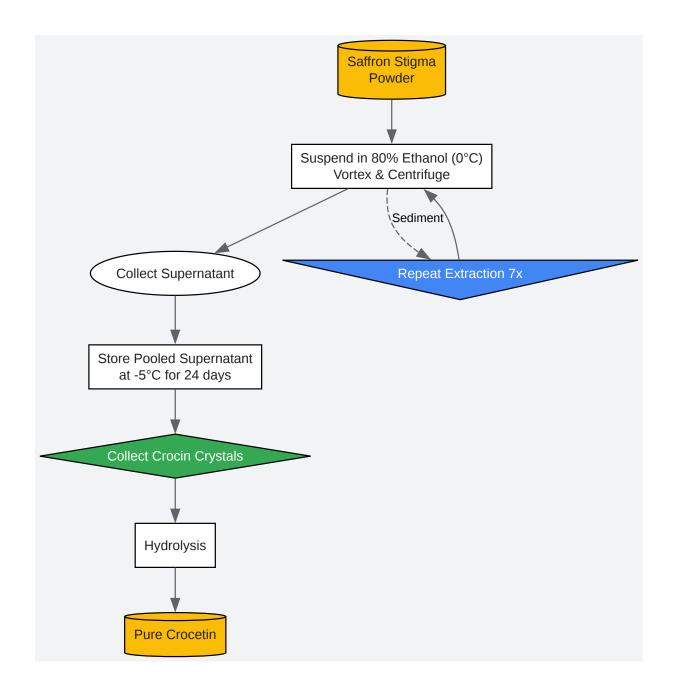


Extraction and Purification of Crocin (Crocetin Precursor)

Crocetin is typically derived via the hydrolysis of its glycoside ester, crocin, which is extracted from saffron.

- Objective: To extract and purify crocin from saffron stigmas.
- Methodology:
 - Extraction: Suspend 10 g of powdered saffron stigmas in 25 mL of 80% ethanol at 0°C.
 Vortex for 2 minutes.[21][22]
 - Centrifuge the suspension at 4000 rpm for 10 minutes and collect the supernatant.
 - Repeat the extraction process on the sediment multiple times (e.g., 7 more times) with fresh 80% ethanol. Pool all supernatants.[21]
 - Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in darkness at -5°C for an extended period (e.g., 24 days) to allow for the crystallization of crocin.[21][23]
 - Purification: Collect the crocin crystals. For higher purity (>97%), the crystals can be redissolved in 80% ethanol and subjected to a second crystallization step under the same conditions.[23]
 - Hydrolysis to Crocetin: The purified crocin can be subjected to acidic or enzymatic hydrolysis to yield crocetin.
- Analysis: Purity and concentration can be confirmed by HPLC-UV at ~440 nm and spectrophotometry.[21]





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Caption: Workflow for the extraction of crocin and subsequent hydrolysis to crocetin.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 cells)



- Objective: To evaluate the ability of crocetin to inhibit the production of inflammatory mediators.
- Methodology:
 - Cell Culture: Culture RAW264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.
 - Treatment: Pre-treat the cells with various concentrations of crocetin (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.
 - Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 μg/mL) to the media and incubate for 18-24 hours.[18]
 - NO Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent assay. Measure absorbance at ~540 nm.[18]
 - Protein Expression Analysis: Lyse the remaining cells to extract total protein. Use Western blotting to quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB pathway components (e.g., p-lκB-α).[18]

Antioxidant Capacity Assessment (Crocin Bleaching Assay - CBA)

- Objective: To measure the radical-scavenging activity of **crocetin**.
- Methodology:
 - Principle: The assay measures the inhibition of the bleaching of crocin's yellow color, which is caused by its reaction with peroxyl radicals. The presence of an antioxidant (crocetin) competitively inhibits this bleaching.[24][25]
 - Radical Generation: Peroxyl radicals are generated by the thermal decomposition of an azo-initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).



- Reaction Mixture: Prepare a reaction mixture in a cuvette containing a buffered solution of crocin (or α-crocin).
- Initiation: Add the test compound (crocetin) at various concentrations, followed by the AAPH solution to initiate the reaction.
- Monitoring: Monitor the decrease in absorbance of crocin at its λmax (~440-443 nm) over time using a spectrophotometer.[25]
- Quantification: The antioxidant capacity is determined by comparing the rate of crocin bleaching in the presence of the sample to that of a control (without antioxidant) or a standard (e.g., Trolox).[25]

Conclusion

Crocetin is a promising natural compound with a well-defined chemical structure and a diverse range of potent pharmacological properties. Its significant antioxidant, anti-inflammatory, and anticancer activities are supported by its ability to modulate multiple critical signaling pathways. However, its poor aqueous solubility remains a major barrier to clinical translation. Future research focused on advanced formulation strategies, such as nano-encapsulation or the development of soluble derivatives, is essential to overcome this limitation and fully exploit the therapeutic potential of **crocetin** in the prevention and treatment of a wide array of diseases.

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